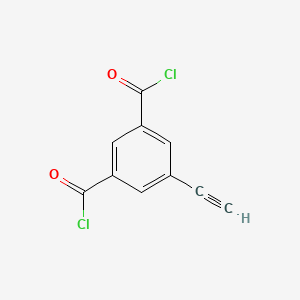
1,3-Benzenedicarbonyl dichloride, 5-ethynyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- is an organic compound with the molecular formula C10H4Cl2O2 and a molecular weight of 227.04 g/mol . This compound is characterized by the presence of two carbonyl chloride groups and an ethynyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- can be synthesized through several methods. One common approach involves the chlorination of 1,3-benzenedicarboxylic acid, followed by the introduction of the ethynyl group. The reaction conditions typically include the use of thionyl chloride (SOCl2) as a chlorinating agent and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to carbonyl chloride groups .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenedicarbonyl dichloride, 5-ethynyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial production.
化学反应分析
Types of Reactions
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrogen chloride (HCl) formed during the reaction.
Addition Reactions: Electrophiles such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) are used. The reactions are carried out under mild conditions to prevent overreaction.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Addition Reactions: Substituted alkenes.
Oxidation and Reduction Reactions: Carboxylic acids and alcohols.
科学研究应用
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Benzenedicarbonyl dichloride, 5-ethynyl- involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The ethynyl group can undergo addition reactions with electrophiles, resulting in the formation of substituted alkenes. These reactions are facilitated by the electronic properties of the benzene ring, which stabilize the intermediates formed during the reactions.
相似化合物的比较
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- can be compared with other similar compounds such as:
1,3-Benzenedicarbonyl dichloride, 5-chloro-: Similar in structure but with a chlorine atom instead of an ethynyl group. It has different reactivity and applications.
1,3-Benzenedicarbonyl dichloride, 5-bromo-: Contains a bromine atom instead of an ethynyl group. It exhibits different chemical properties and uses.
1,3-Benzenedicarbonyl dichloride, 5-iodo-: Features an iodine atom in place of the ethynyl group. It has unique reactivity and applications.
The uniqueness of 1,3-Benzenedicarbonyl dichloride, 5-ethynyl- lies in the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of chemical products through addition reactions.
属性
CAS 编号 |
393543-05-0 |
|---|---|
分子式 |
C10H4Cl2O2 |
分子量 |
227.04 g/mol |
IUPAC 名称 |
5-ethynylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C10H4Cl2O2/c1-2-6-3-7(9(11)13)5-8(4-6)10(12)14/h1,3-5H |
InChI 键 |
DHOXKQJKDHODIN-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


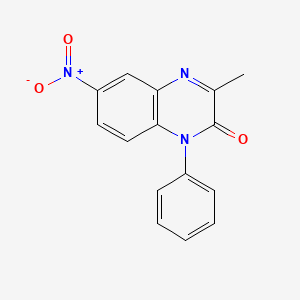


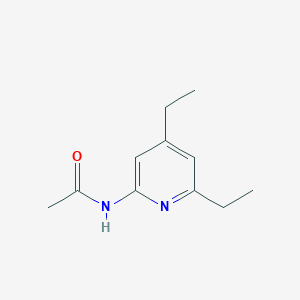
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)

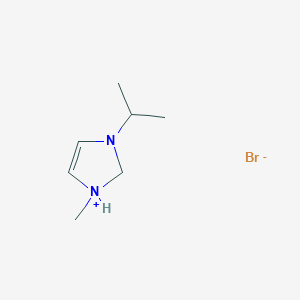
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)

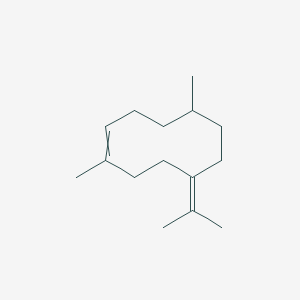
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)

